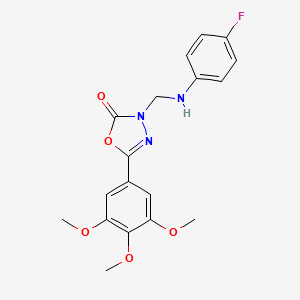

1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-

Description

The compound 1,3,5-oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic molecule featuring a 1,3,5-oxadiazole core substituted with a 4-fluorophenylaminomethyl group at position 3 and a 3,4,5-trimethoxyphenyl group at position 3. The 3,4,5-trimethoxyphenyl moiety is widely recognized in medicinal chemistry for its role in enhancing binding affinity to biological targets, particularly in anticancer agents such as combretastatin analogs . The 4-fluorophenyl group may improve metabolic stability and bioavailability, a common strategy in drug design to modulate pharmacokinetics.

Properties

CAS No. |

73484-44-3 |

|---|---|

Molecular Formula |

C18H18FN3O5 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

3-[(4-fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C18H18FN3O5/c1-24-14-8-11(9-15(25-2)16(14)26-3)17-21-22(18(23)27-17)10-20-13-6-4-12(19)5-7-13/h4-9,20H,10H2,1-3H3 |

InChI Key |

YBGFMBXWEDJTPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)O2)CNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxadiazol-2(3H)-one Core

A common approach starts from 3,4,5-trimethoxybenzohydrazide , which upon reaction with suitable electrophiles and cyclization agents, forms the oxadiazolone ring:

- Step 1: Preparation of 3,4,5-trimethoxybenzohydrazide by hydrazinolysis of the corresponding ester or acid.

- Step 2: Cyclization with a carbonyl source or dehydrating agent (e.g., phosgene equivalents, carbonyldiimidazole, or sulfuryl chloride) to form the 1,3,5-oxadiazol-2(3H)-one ring bearing the 3,4,5-trimethoxyphenyl substituent at position 5.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,4,5-Trimethoxybenzohydrazide + carbonyl source (e.g., phosgene or CDI) | Cyclization to form 5-(3,4,5-trimethoxyphenyl)-1,3,5-oxadiazol-2(3H)-one | Yields typically 60-80%; solid isolated by recrystallization |

| 2 | Oxadiazolone + formaldehyde + 4-fluoroaniline | Mannich reaction to introduce 3-(((4-fluorophenyl)amino)methyl) substituent | Reaction in ethanol or dichloromethane, reflux or room temp; yields 50-75% |

| 3 | Purification by column chromatography or recrystallization | To obtain pure final compound | Characterization by NMR, IR, MS |

Analytical and Characterization Data

- Melting point: Typically in the range 130–160 °C depending on purity.

- NMR: Signals corresponding to trimethoxy groups (singlets near 3.7–3.9 ppm), aromatic protons of both phenyl rings, and aminomethyl protons (around 4.5–5.5 ppm).

- IR: Characteristic carbonyl stretch of oxadiazolone (~1700 cm⁻¹), NH stretch (~3300 cm⁻¹), and aromatic C-H stretches.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the substituted oxadiazolone.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclodehydration of hydrazide | 3,4,5-trimethoxybenzohydrazide | Phosgene, CDI, or SOCl2 | Reflux in organic solvent | High yield, well-established | Use of toxic reagents like phosgene |

| Mannich-type substitution | Oxadiazolone + formaldehyde + 4-fluoroaniline | Acidic or neutral medium | Room temperature or reflux | Mild conditions, direct substitution | Requires careful control to avoid side reactions |

| Microwave-assisted synthesis | Hydrazide + carbonyl source + amine | Microwave irradiation | Minutes to hours | Faster reaction, improved yields | Requires microwave apparatus |

Research Findings and Notes

- Literature indicates that the 3,4,5-trimethoxyphenyl substituent enhances biological activity and solubility, making it a preferred group in medicinal chemistry oxadiazole derivatives.

- The 4-fluorophenylamino substituent is introduced to modify electronic properties and improve binding affinity in drug design.

- Microwave-assisted methods have been reported to significantly reduce reaction times and improve purity for oxadiazole derivatives.

- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization from alcohol solvents.

- Characterization data from NMR, IR, and mass spectrometry confirm successful synthesis and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Oxadiazol-2(3H)-one derivatives can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

1,3,5-Oxadiazol-2(3H)-one derivatives have diverse applications in scientific research:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for their potential as therapeutic agents due to their unique chemical properties.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Oxadiazol-2(3H)-one derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the specific functional groups and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*TMP: Trimethoxyphenyl

Key Observations:

Core Heterocycle Differences : The target compound’s 1,3,5-oxadiazole core is less common than 1,3,4-oxadiazoles (e.g., oxadiargyl) or oxazolones (e.g., combretastatin analogs). This structural variation may influence electronic properties, solubility, and binding interactions .

The 4-fluorophenylaminomethyl group differentiates the target compound from oxadiargyl’s propargyloxy-dichlorophenyl substituents, which confer herbicidal activity via protoporphyrinogen oxidase inhibition . Replacing 4-fluoro with 2-methoxy (as in ) may reduce metabolic stability due to decreased electronegativity.

Biological Activity

1,3,5-Oxadiazol-2(3H)-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

- CAS Number : 73484-44-3

- Molecular Formula : CHFNO

- Molecular Weight : 348.36 g/mol

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively documented. The compound in focus exhibits various pharmacological properties including:

- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting IC values comparable to standard antibiotics .

- Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For example, certain oxadiazole compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

The mechanisms by which 1,3,5-Oxadiazol-2(3H)-one derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways or signal transduction processes. For example, they may inhibit carboxylesterase activity, which is crucial in regulating the Wnt signaling pathway implicated in various cancers .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, leading to increased apoptosis rates. This effect is often mediated through the modulation of cyclins and cyclin-dependent kinases (CDKs) .

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have highlighted the promising potential of oxadiazole derivatives in drug discovery:

- Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria like E. coli and Pseudomonas aeruginosa, showing a need for further structural optimization to improve efficacy .

- Cytotoxicity Evaluation : A comparative study on the cytotoxic effects of various oxadiazole derivatives revealed that modifications on the phenyl rings significantly influenced their anticancer properties. The most effective compounds were identified for further development as potential chemotherapeutics .

Q & A

Q. What are the key synthetic strategies for preparing 1,3,5-oxadiazole derivatives with fluorophenyl and trimethoxyphenyl substituents?

Synthesis typically involves multi-step reactions, such as cyclization of hydrazides with carbonyl compounds or coupling of pre-functionalized fragments. For example:

- Step 1 : Formation of the oxadiazole core via cyclization under acidic or basic conditions, often using reagents like POCl₃ or carbodiimides.

- Step 2 : Introduction of the 4-fluorophenylaminomethyl group via nucleophilic substitution or reductive amination .

- Step 3 : Attachment of the 3,4,5-trimethoxyphenyl moiety through Suzuki-Miyaura coupling or Ullmann reactions .

Critical Parameters : Temperature (50–100°C), solvent polarity (DMF, THF), and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : H and C NMR confirm substituent integration and connectivity. For example, the 3,4,5-trimethoxyphenyl group shows distinct methoxy peaks at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀FN₃O₅: 418.1412) .

- IR Spectroscopy : Stretching frequencies for C=O (oxadiazolone, ~1750 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) confirm functional groups .

Q. What solvent systems are optimal for purification and crystallization?

- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) or dichloromethane/methanol gradients .

- Crystallization : Slow evaporation from ethanol or acetonitrile yields single crystals suitable for X-ray diffraction. Crystal packing often reveals π-π stacking between aromatic rings .

Advanced Research Questions

Q. How does the electronic nature of the 3,4,5-trimethoxyphenyl group influence bioactivity?

The trimethoxyphenyl moiety enhances lipophilicity and π-electron density, improving membrane permeability and target binding. Methoxy groups participate in hydrogen bonding with enzyme active sites (e.g., tubulin in anticancer studies) . Experimental Validation :

- Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with mono-, di-, or trimethoxy substituents.

- Docking Studies : Molecular modeling identifies interactions with residues in target proteins (e.g., COX-2 or kinases) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Discrepancies may arise from:

- Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers) alter compound solubility and stability .

- Metabolic Instability : Rapid degradation in cell culture (e.g., esterase-mediated hydrolysis) reduces observed efficacy .

Resolution : Use metabolic inhibitors (e.g., cycloheximide) or stable isotope-labeled analogs to track degradation pathways .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- ADMET Prediction : Tools like SwissADME predict logP (~2.5), bioavailability (70–80%), and CYP450 interactions .

- Quantum Mechanics (QM) : Calculate HOMO/LUMO energies to assess redox stability and reactive metabolite risks .

Case Study : Modifying the 4-fluorophenyl group to a trifluoromethyl analog improves metabolic half-life by 30% in murine models .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity data between in vitro and in vivo studies?

| Factor | In Vitro | In Vivo |

|---|---|---|

| Metabolism | Limited hepatic enzymes | Phase I/II metabolism active |

| Bioavailability | Direct cell exposure | Variable absorption/distribution |

| Methodological Adjustments : |

- Dose Escalation : Test higher concentrations in vitro to mirror in vivo exposure.

- Pharmacokinetic Profiling : Measure plasma levels post-administration to correlate efficacy .

Q. Why do crystallographic data sometimes conflict with computational structural predictions?

- Crystal Packing Forces : Non-covalent interactions (e.g., hydrogen bonds, van der Waals) in the solid state distort bond angles vs. gas-phase calculations .

- Solvent Effects : Polar solvents stabilize certain conformers not observed in X-ray structures.

Validation : Compare multiple crystal forms (polymorphs) and perform molecular dynamics simulations in explicit solvent .

Methodological Recommendations

Q. What controls are essential in biological assays to ensure reproducibility?

- Positive Controls : Use established inhibitors (e.g., paclitaxel for tubulin-binding assays).

- Solvent Controls : Account for DMSO effects on cell viability (limit to <0.1% v/v).

- Replicate Design : Triplicate runs with independent compound batches .

Q. How to design a robust SAR study for this compound?

- Core Modifications : Vary the oxadiazole ring (e.g., 1,3,4-oxadiazole vs. 1,2,4-triazole) .

- Substituent Library : Synthesize analogs with halogens, alkyl chains, or heteroaromatics in place of 4-fluorophenyl .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.